[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

Lipophilicity Drug Design ADMET

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is a 1,2,4-oxadiazole heterocycle featuring a reactive hydroxymethyl handle at the 3-position and a sterically demanding 2-methylphenyl substituent at the 5-position. It is primarily supplied as a research building block (typical purity ≥95%) with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1394645-03-4
Cat. No. B1433102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
CAS1394645-03-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=NO2)CO
InChIInChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3
InChIKeyYENXGBQLAINRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol (CAS 1394645-03-4): Core Scaffold and Procurement Profile


[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is a 1,2,4-oxadiazole heterocycle featuring a reactive hydroxymethyl handle at the 3-position and a sterically demanding 2-methylphenyl substituent at the 5-position [1]. It is primarily supplied as a research building block (typical purity ≥95%) with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The compound belongs to a therapeutically relevant scaffold class associated with anticonvulsant, anticancer, and anti-infective activities [2].

Why [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol Cannot Be Interchanged with Other 5-Aryl-1,2,4-oxadiazole Methanols


Simple substitution of the 5-aryl ring in 1,2,4-oxadiazole-3-methanols is not benign; it introduces quantifiable shifts in lipophilicity, electronic distribution, and steric bulk that directly modulate passive permeability, target engagement, and metabolic stability [1]. For instance, the ortho-methyl group on the phenyl ring of the target compound creates a distinct steric and conformational profile compared to para-substituted or unsubstituted analogs, which can lead to divergent biological activity even within the same assay panel [2]. These physicochemical differences directly impact procurement decisions when a specific ADMET or potency profile is required.

Quantitative Differentiation of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison Against 5-Phenyl and 5-(4-Methoxyphenyl) Analogs

The target compound exhibits a computed XLogP3-AA of 1.3, which is intermediate between the less lipophilic 5-(4-methoxyphenyl) analog (XLogP3-AA ~0.9) and the more lipophilic 5-phenyl analog (XLogP3-AA ~1.1) [1]. This optimized lipophilicity is crucial for balancing aqueous solubility and membrane permeability.

Lipophilicity Drug Design ADMET

Topological Polar Surface Area (TPSA) Comparison for Permeability Prediction

The target compound has a TPSA of 59.2 Ų, which is identical to many closely related 5-aryl-1,2,4-oxadiazole-3-methanols but critically lower than analogs with additional hydrogen bond donors or acceptors, such as the 5-(4-aminophenyl) variant [1]. A TPSA below 60 Ų is generally favorable for blood-brain barrier penetration.

Permeability Drug Likeness CNS Drug Delivery

Steric and Electronic Differentiation via 2-Methylphenyl Substitution

The ortho-methyl group introduces a well-defined steric shield and alters the dihedral angle of the aryl ring relative to the oxadiazole core, reducing conformational flexibility compared to the unsubstituted phenyl analog [1]. This structural feature is known to enhance selectivity for protein binding pockets that accommodate a twisted biaryl pharmacophore, as evidenced by the selective enzyme inhibition data of a related 5-(2-methylphenyl)-1,2,4-oxadiazole derivative (IC50 of 17 µM against Caspase-3) [2].

SAR Steric Effects Target Selectivity

Optimal Deployment Scenarios for [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol


CNS Drug Discovery: Lead-Like Scaffold with Favorable BBB Permeability

With a TPSA below 60 Ų and a moderate logP of 1.3, this compound is an ideal starting point for CNS-penetrant libraries aimed at epilepsy or neurodegenerative diseases. The scaffold's demonstrated GABA-modulating activity in related 1,2,4-oxadiazoles [1] supports its use in anticonvulsant drug development.

Targeted Covalent Inhibitor Design

The primary hydroxymethyl group serves as a synthetic handle for installing electrophilic warheads (e.g., acrylamides, sulfonyl fluorides), enabling the design of targeted covalent inhibitors. The steric profile of the 2-methylphenyl group can be exploited to achieve selective recognition of shallow protein pockets [2].

Agrochemical Intermediate for Fungicidal Oxadiazoles

1,2,4-Oxadiazole methanols are key intermediates in the synthesis of microbiocidal agents [3]. The specific substitution pattern of this compound provides an optimal balance of stability and reactivity for generating agrochemical candidates targeting fungal pathogens.

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